molecular formula C12H8BrNOS B2417812 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde CAS No. 338982-30-2

2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde

Cat. No.: B2417812
CAS No.: 338982-30-2
M. Wt: 294.17
InChI Key: QVQRRCCPMMPHGS-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde is an organic compound with the molecular formula C₁₂H₈BrNOS and a molecular weight of 294.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a nicotinaldehyde moiety. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde typically involves the reaction of 4-bromothiophenol with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde
  • 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde
  • 2-[(4-Fluorophenyl)sulfanyl]nicotinaldehyde

Comparison: 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs with different substituents. For example, the bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity in biochemical applications .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQRRCCPMMPHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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